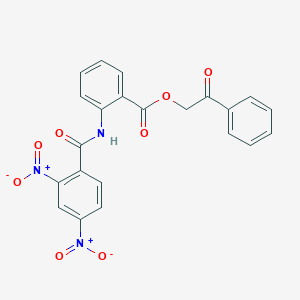
2-OXO-2-PHENYLETHYL 2-(2,4-DINITROBENZAMIDO)BENZOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-OXO-2-PHENYLETHYL 2-(2,4-DINITROBENZAMIDO)BENZOATE is a complex organic compound with the molecular formula C22H15N3O8. This compound is characterized by the presence of a phenyl group, a dinitrobenzoyl group, and a benzoate group, making it a molecule of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-OXO-2-PHENYLETHYL 2-(2,4-DINITROBENZAMIDO)BENZOATE typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common reagents used in the synthesis include phenylacetic acid, 2,4-dinitrobenzoic acid, and appropriate coupling agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain the integrity of the compound and to minimize any potential impurities .
Chemical Reactions Analysis
Types of Reactions
2-OXO-2-PHENYLETHYL 2-(2,4-DINITROBENZAMIDO)BENZOATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to reduce the nitro groups to amino groups.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
2-OXO-2-PHENYLETHYL 2-(2,4-DINITROBENZAMIDO)BENZOATE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 2-OXO-2-PHENYLETHYL 2-(2,4-DINITROBENZAMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Oxo-2-phenylethyl benzoate: Lacks the dinitrobenzoyl group, making it less reactive in certain chemical reactions.
2-Oxo-2-phenylethyl 4-nitrobenzoate: Contains a single nitro group, resulting in different chemical and biological properties.
2-Oxo-2-phenylethyl 2,4-dinitrobenzoate: Similar structure but lacks the amino group, affecting its reactivity and applications.
Uniqueness
2-OXO-2-PHENYLETHYL 2-(2,4-DINITROBENZAMIDO)BENZOATE is unique due to the presence of both the dinitrobenzoyl and amino groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C22H15N3O8 |
|---|---|
Molecular Weight |
449.4 g/mol |
IUPAC Name |
phenacyl 2-[(2,4-dinitrobenzoyl)amino]benzoate |
InChI |
InChI=1S/C22H15N3O8/c26-20(14-6-2-1-3-7-14)13-33-22(28)16-8-4-5-9-18(16)23-21(27)17-11-10-15(24(29)30)12-19(17)25(31)32/h1-12H,13H2,(H,23,27) |
InChI Key |
HYVQEPMHDQNMJO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=CC=C2NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=CC=C2NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{3-nitrophenyl}-2-oxoethyl (3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)acetate](/img/structure/B341532.png)












